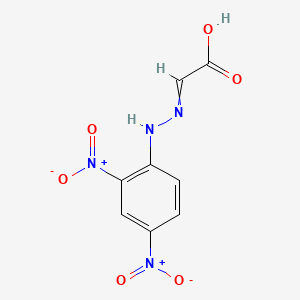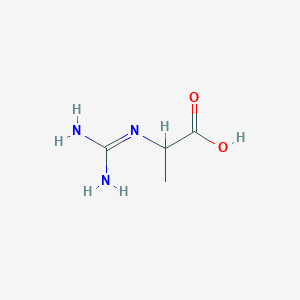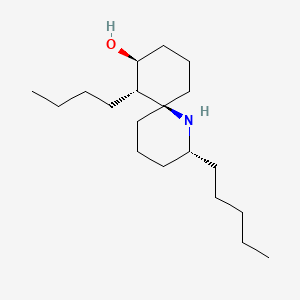
1,2,4-ベンゾチアジアジン-1,1-ジオキシド
概要
説明
Synthesis Analysis
The synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide derivatives employs various chemical strategies to introduce functional groups that modulate its activity. Advanced synthetic methodologies, including palladium-catalyzed direct C–H arylation, have been developed to efficiently create multiply arylated heteroarenes, including bioactive derivatives of benzothiadiazine dioxides. These methods facilitate the incorporation of diverse aryl groups, enhancing the compound's pharmacological profile (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of 2H-1,2,4-Benzothiadiazine-1,1-dioxide is characterized by a benzothiadiazine core with two oxygen atoms at the 1,1-positions, which significantly affects its electronic properties and reactivity. This structure facilitates the formation of various derivatives with different functional groups attached to the core, altering its biological activity. Structural modifications often aim to enhance specific interactions with biological targets, improving the compound's efficacy and selectivity.
Chemical Reactions and Properties
2H-1,2,4-Benzothiadiazine-1,1-dioxide undergoes various chemical reactions, including halogenation, nitration, and sulfonation, which introduce functional groups that influence its chemical behavior and biological activity. These reactions expand the chemical diversity of the benzothiadiazine dioxide derivatives, enabling the exploration of new pharmacological activities and the development of novel therapeutic agents (Chhabra & Shah, 2020).
科学的研究の応用
抗菌活性
1,2,4-ベンゾチアジアジン-1,1-ジオキシド誘導体は、抗菌活性を有することが報告されている {svg_1}. 7位および8位のハロ基などの環に結合した特定の官能基が、この活性に寄与している {svg_2}.
抗ウイルス活性
これらの化合物は、抗ウイルス特性も示す {svg_3}. この活性に寄与する特定の官能基はまだ完全に解明されていない {svg_4}.
降圧活性
1,2,4-ベンゾチアジアジン-1,1-ジオキシド誘導体は、新しい降圧薬の探索に用いられてきた {svg_5}. 主な関心領域は、3-置換基の変異である {svg_6}.
抗糖尿病活性
これらの化合物は、抗糖尿病特性を示すことが報告されている {svg_7}. この活性に寄与する特定の官能基はまだ完全に解明されていない {svg_8}.
抗がん活性
1,2,4-ベンゾチアジアジン-1,1-ジオキシド誘導体は、ナノモル範囲のIC50値で有意な抗がん活性を示している {svg_9}. これらの化合物の多くは、細胞の成長と生存に関与するタンパク質であるPI3Kδの強力な阻害剤であることが判明している {svg_10}.
KATPチャネル活性化剤
1,2,4-ベンゾチアジアジン-1,1-ジオキシド誘導体の一部は、膵臓β細胞のKATPチャネルオープナーとして開発されている {svg_11}. この活性は、2型糖尿病の治療の可能性と関連付けられている {svg_12}.
AMPA受容体モジュレーター
これらの化合物は、AMPA受容体モジュレーターとしても作用することが報告されている {svg_13}. AMPA受容体は、中枢神経系のシナプス伝達に急速に関与している {svg_14}.
その他の治療活性
上記に加えて、1,2,4-ベンゾチアジアジン-1,1-ジオキシド誘導体は、さまざまなその他の治療活性の可能性について研究されている {svg_15}. これらの活性に寄与する特定の官能基はまだ完全に解明されていない {svg_16}.
作用機序
Target of Action
The primary targets of 2H-1,2,4-Benzothiadiazine-1,1-dioxide are diverse and depend on the functional groups attached to the ring . The compound has been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and it can also act as KATP channel activators and AMPA receptor modulators .
Mode of Action
The mode of action of 2H-1,2,4-Benzothiadiazine-1,1-dioxide is largely dependent on its targets. For instance, when acting as an antihypertensive, it has been found to exhibit angiotensin II antagonist activity . The compound interacts with its targets, leading to changes in their function, which can result in a variety of biological effects.
Biochemical Pathways
The biochemical pathways affected by 2H-1,2,4-Benzothiadiazine-1,1-dioxide are numerous due to its wide range of targets. For example, when acting as an antihypertensive, it may affect the renin-angiotensin system . As an AMPA receptor modulator, it would affect glutamatergic signaling . The downstream effects of these pathway modulations would depend on the specific target and the physiological context.
Pharmacokinetics
Like other thiazides, it is expected to promote water loss from the body by inhibiting na+/cl- reabsorption from the distal convoluted tubules in the kidneys . This could impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 2H-1,2,4-Benzothiadiazine-1,1-dioxide’s action are diverse due to its wide range of targets. For example, as an antihypertensive, it could decrease blood pressure . As an AMPA receptor modulator, it could modulate synaptic transmission .
Action Environment
The action, efficacy, and stability of 2H-1,2,4-Benzothiadiazine-1,1-dioxide can be influenced by various environmental factors. For instance, the presence of different functional groups at various positions on the 1,2,4-benzothiadiazine-1,1-dioxide ring can significantly affect its activity . Additionally, the compound’s activity can vary remarkably depending upon substituents .
Safety and Hazards
将来の方向性
Future research directions for 2H-1,2,4-Benzothiadiazine-1,1-dioxide include the design and synthesis of novel 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides-based Strobilurins as potent fungicide candidates . Another study suggested the investigation of the antileishmanial potential and cytotoxicity of a series of 14 benzothiadiazine-1,1-dioxide derivatives .
生化学分析
Biochemical Properties
2H-1,2,4-Benzothiadiazine-1,1-dioxide plays a crucial role in several biochemical reactions. It interacts with enzymes such as ATP-sensitive potassium channels (KATP) and AMPA receptors . The compound acts as a KATP channel activator, which is essential for regulating insulin secretion in pancreatic beta-cells. Additionally, 2H-1,2,4-Benzothiadiazine-1,1-dioxide modulates AMPA receptors, influencing synaptic transmission in the central nervous system . These interactions highlight the compound’s potential in treating conditions like diabetes and neurological disorders.
Cellular Effects
2H-1,2,4-Benzothiadiazine-1,1-dioxide affects various cell types and cellular processes. In pancreatic beta-cells, it promotes potassium efflux, leading to membrane hyperpolarization and reduced insulin secretion . This mechanism is beneficial in managing hyperinsulinemia and related metabolic disorders. In neuronal cells, the compound’s modulation of AMPA receptors enhances synaptic plasticity and cognitive functions . Furthermore, 2H-1,2,4-Benzothiadiazine-1,1-dioxide exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells .
Molecular Mechanism
The molecular mechanism of 2H-1,2,4-Benzothiadiazine-1,1-dioxide involves binding interactions with specific biomolecules. The compound binds to the sulfonylurea receptor subunit of KATP channels, promoting potassium efflux and membrane hyperpolarization . This action inhibits insulin secretion from pancreatic beta-cells. Additionally, 2H-1,2,4-Benzothiadiazine-1,1-dioxide modulates AMPA receptors by binding to their allosteric sites, enhancing synaptic transmission and cognitive functions . These interactions underline the compound’s therapeutic potential in metabolic and neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-1,2,4-Benzothiadiazine-1,1-dioxide change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to 2H-1,2,4-Benzothiadiazine-1,1-dioxide can lead to sustained modulation of KATP channels and AMPA receptors, impacting cellular metabolism and signaling pathways .
Dosage Effects in Animal Models
The effects of 2H-1,2,4-Benzothiadiazine-1,1-dioxide vary with different dosages in animal models. At low doses, the compound effectively modulates KATP channels and AMPA receptors without causing significant adverse effects . High doses can lead to toxicity, including hyperglycemia, increased liver weight, and mortality in animal models . These findings highlight the importance of optimizing dosage to balance therapeutic benefits and potential risks.
Metabolic Pathways
2H-1,2,4-Benzothiadiazine-1,1-dioxide is involved in several metabolic pathways. It interacts with enzymes such as KATP channels and AMPA receptors, influencing metabolic flux and metabolite levels . The compound’s activation of KATP channels regulates insulin secretion and glucose metabolism, while its modulation of AMPA receptors affects neurotransmitter release and synaptic plasticity . These interactions underscore the compound’s role in metabolic and neurological processes.
Transport and Distribution
The transport and distribution of 2H-1,2,4-Benzothiadiazine-1,1-dioxide within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes via ATP-sensitive potassium channels and accumulates in pancreatic beta-cells and neuronal tissues . Its distribution is influenced by factors such as membrane potential and receptor density, affecting its localization and accumulation in target tissues .
Subcellular Localization
2H-1,2,4-Benzothiadiazine-1,1-dioxide exhibits specific subcellular localization, which impacts its activity and function. The compound is primarily localized in the plasma membrane of pancreatic beta-cells and neuronal cells, where it interacts with KATP channels and AMPA receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . Understanding the subcellular localization of 2H-1,2,4-Benzothiadiazine-1,1-dioxide is crucial for elucidating its mechanism of action and therapeutic potential.
特性
IUPAC Name |
4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-12(11)7-4-2-1-3-6(7)8-5-9-12/h1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNGVMNBBLPZIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC=NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189467 | |
| Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
359-85-3 | |
| Record name | 4H-1,2,4-Benzothiadiazine, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



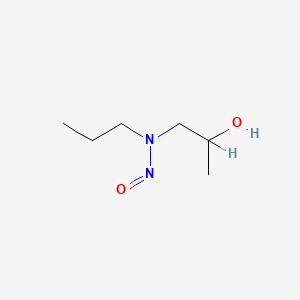

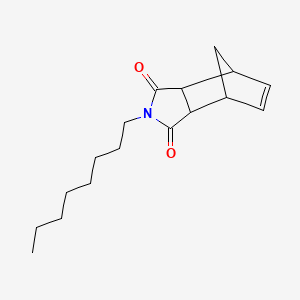
![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)

